3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZONBOIXNYHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=CN21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) can yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazine sulfur and electron-deficient positions on the pyrrole ring facilitate nucleophilic attacks:
Alkylation/Acylation
-
Reagents : Ethyl bromoacetate, benzoyl chloride
-
Conditions : Dry DMF, KOH, 60°C
-
Products :
Ring-Opening Reactions
-
Nucleophiles : Alkanols, benzylamine, arylamines
-
Outcome : Thiazine ring contraction to form pyrrolo[2,1-b]benzothiazoles (CENP-E inhibitors)
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-position:
| Electrophile | Position | Product | Application |
|---|---|---|---|
| Bromine (Br₂) | C-3 | 3-Bromo derivative | Intermediate for cross-coupling reactions |
| Nitronium ion (HNO₃/H₂SO₄) | C-5 | 5-Nitro derivative | Precursor for antimicrobial agents |
Mechanistic Note : Sulfur in the thiazine ring directs electrophiles to the pyrrole’s α-position via resonance effects .
Oxidation
-
Oxidizing Agents : H₂O₂, KMnO₄
-
Products :
Reduction
-
Catalytic Hydrogenation : Pd/C in ethanol reduces the thiazine ring to a tetrahydro derivative, altering ring aromaticity .
Biological Activity-Driven Modifications
Structural analogs show notable pharmacological properties:
| Derivative | Modification | Biological Activity |
|---|---|---|
| 6-Benzoyl-7-methyl | Added methyl and benzoyl groups | Antileishmanial (IC₅₀: 1.2 μM) |
| 2-Hydroxy-3a-quinoxaline | Quinoxaline fusion | Anticancer (HT-29 cell line: 87% inhibition) |
Structure-Activity Relationship : Electron-withdrawing groups (e.g., -COOH, -CN) enhance binding to parasitic proteases .
Comparative Reactivity with Analogs
Substituents significantly alter reactivity:
Key Research Findings
-
Antioxidant Activity : Scavenges DPPH radicals (EC₅₀: 14.3 μM) via thiazine sulfur radical stabilization.
-
Enzyme Inhibition : Binds to leishmanial trypanothione reductase (Ki: 0.8 μM) through H-bonding with the carboxylic acid group .
This compound’s versatility in cyclization, substitution, and bioactivity-driven modifications makes it a valuable scaffold in medicinal chemistry and heterocyclic synthesis. Further studies should explore its catalytic asymmetric synthesis and in vivo pharmacokinetics.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,4]thiazine exhibit significant activity against various cancer cell lines. A study highlighted the synthesis of pyrrolobenzothiazole derivatives that showed inhibitory effects on centromere-associated protein E (CENP-E), which is essential for mitotic progression in cancer cells. This suggests that 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid could be developed into targeted cancer therapies .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant potential. Certain derivatives have demonstrated efficacy in reducing seizure activity in animal models, indicating a promising avenue for the treatment of epilepsy and other neurological disorders .
Antimicrobial Activity
Studies have reported that related thiazine compounds possess antibacterial and antifungal properties. The incorporation of the pyrrolo[2,1-c][1,4]thiazine scaffold may enhance these activities, offering new options for developing antimicrobial agents .
Skin Care Products
The compound's properties may also be beneficial in cosmetic formulations. Its potential antioxidant and anti-inflammatory effects make it suitable for inclusion in topical products aimed at improving skin health. Research has shown that formulations incorporating similar thiazine derivatives can enhance skin hydration and reduce irritation .
Experimental Design in Cosmetic Development
Recent studies utilized experimental design methodologies to optimize formulations containing thiazine derivatives. For instance, Box-Behnken design techniques were employed to evaluate the effects of various raw materials on the sensory and moisturizing properties of creams and lotions containing these compounds .
Case Study 1: Anticancer Research
In a recent study published in Medicinal Chemistry, researchers synthesized several pyrrolobenzothiazole derivatives from this compound. These derivatives were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that these compounds warrant further investigation as potential anticancer agents .
Case Study 2: Cosmetic Formulation Efficacy
A study focused on developing a skin cream using an oil extract combined with this compound. The formulation underwent stability testing and clinical trials demonstrating significant improvement in skin hydration and elasticity compared to control products. This highlights the compound's potential as an active ingredient in cosmetic formulations aimed at enhancing skin appearance and health .
Mechanism of Action
The mechanism by which 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula; †From synthesis yield in ; ‡From supplier data in .
Key Differences and Implications
Dioxo and dioxide substituents (e.g., compound 12) enhance polarity, improving solubility in aqueous systems but possibly reducing membrane permeability .
Biological Activity: Compound 12 (thieno-benzo-thiazine) demonstrated stability in marine drug research, though its biological activity remains uncharacterized .
Synthetic Accessibility :
- The pyrrolo-thiazine core requires careful regioselective annulation, whereas pyrido-thiadiazine derivatives (e.g., compound in ) are synthesized via modular cyclization, offering scalability advantages.
- Dioxo groups in compound 12 necessitate additional oxidation steps, reducing overall yield (~78% in ).
Biological Activity
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique fused ring system that combines pyrrole and thiazine moieties, which may contribute to its diverse biological properties.
- Molecular Formula : C₈H₉N₁O₄S
- Molecular Weight : 215.23 g/mol
- CAS Number : 2402838-90-6
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through binding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolo-thiazine compounds demonstrate significant antimicrobial properties against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Antileishmanial Activity : Compounds structurally similar to 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine have been tested for their antileishmanial efficacy. In vitro studies indicated that certain derivatives exhibit potent activity against the intracellular amastigote form of Leishmania donovani, with IC₅₀ values ranging from 5.35 μM to 10.51 μM .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines. Results showed that at lower concentrations (6.25 μM to 25 μM), the compound demonstrated reduced toxicity towards host macrophages while maintaining significant anti-parasitic activity .
Case Study 1: Antileishmanial Efficacy
A study investigated the efficacy of various pyrrolo-thiazine derivatives against Leishmania donovani. The results indicated that certain compounds exhibited over 70% inhibition of intracellular amastigotes at concentrations as low as 25 μM. This highlights the potential of these compounds in developing new treatments for leishmaniasis.
| Compound | IC₅₀ (μM) | % Inhibition at 25 μM |
|---|---|---|
| Compound 5m | 8.36 | 74% |
| Compound 5n | 7.42 | 78% |
| Compound 7a | 8.75 | 70% |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of thiazine compounds were tested against common bacterial strains. Results indicated effective inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Q & A
Basic: What are the common synthetic routes for preparing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization of precursors containing pyrrole and thiazine moieties. Key steps include:
- Precursor Selection : Use heterocyclic building blocks (e.g., pyrrolo-triazine derivatives) to assemble the fused ring system .
- Reaction Optimization : Control temperatures (e.g., 60–80°C) to prevent decomposition, and select polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
- Yield Improvement : Employ catalysts like tetrabutylammonium bromide (TBAB) for phase-transfer reactions or acidic/basic conditions to stabilize intermediates .
Basic: Which analytical techniques are most effective for characterizing the structure of this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : Use and NMR (e.g., DMSO-d6 as solvent) to confirm hydrogen environments and carbon frameworks, particularly for distinguishing dihydro and aromatic protons .
- Mass Spectrometry (ESIMS/LCMS) : Validate molecular weight and purity (e.g., ESIMS m/z 309.9 for related derivatives) .
- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm .
Basic: How does the compound’s fused heterocyclic framework influence its utility as an intermediate in organic synthesis?
Methodological Answer:
The dihydro-pyrrolo-thiazine core acts as a versatile scaffold:
- Functionalization : The carboxylic acid group enables derivatization into esters, amides, or salts for downstream applications .
- Bioactive Analogues : Structural similarity to kinase inhibitors (e.g., pyrrolo-triazines) allows incorporation into drug discovery pipelines .
Advanced: What mechanistic insights explain the compound’s reactivity in catalytic transformations?
Methodological Answer:
- Electrophilic Substitution : The electron-deficient thiazine ring undergoes regioselective reactions (e.g., nitration or halogenation) under acidic conditions .
- Ring-Opening Reactions : Basic conditions may cleave the thiazine ring, forming intermediates for cross-coupling (e.g., Suzuki-Miyaura) .
- DFT Calculations : Model transition states to predict regiochemistry in cycloadditions .
Advanced: How can researchers design assays to evaluate the compound’s biological activity against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values against kinases like JAK2 or EGFR .
- Salt Formation : Enhance solubility by synthesizing hydrochloride salts (e.g., via HCl gas in ethanol) for in vitro testing .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP pockets .
Advanced: What computational strategies are suitable for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
- QSAR Models : Coralate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with inhibitory activity .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3) .
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations) to identify variability sources .
- Dose-Response Curves : Re-evaluate IC values using standardized protocols (e.g., 10-point dilution series) .
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .
Advanced: What methodologies are recommended for synthesizing and characterizing novel salts of this compound?
Methodological Answer:
- Counterion Screening : Test inorganic (e.g., HCl, Na) and organic (e.g., tromethamine) salts for crystallinity .
- Thermal Analysis : Use DSC/TGA to assess salt stability (e.g., decomposition >200°C) .
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .
Advanced: How can researchers resolve challenges in purifying the compound from complex reaction mixtures?
Methodological Answer:
- Chromatography : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and purity .
- LC-MS Monitoring : Track impurities in real-time during synthesis .
Advanced: What theoretical frameworks guide the integration of this compound into broader medicinal chemistry research?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Use the core structure as a fragment library entry for lead optimization .
- Scaffold Hopping : Modify the pyrrolo-thiazine ring to generate isosteres (e.g., pyrazolo-triazines) .
- Target Prioritization : Align with kinase-targeted therapeutic areas (e.g., oncology, inflammation) via pathway analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
